4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde
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Overview
Description
4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H12N2O3. It is characterized by a benzaldehyde group attached to a pyridazine ring substituted with two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde typically involves the reaction of 5,6-dimethoxypyridazine with benzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(5,6-Dimethoxypyridazin-3-yl)benzoic acid.
Reduction: 4-(5,6-Dimethoxypyridazin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dimethoxypyridazin-3-yl)benzoic acid
- 4-(5,6-Dimethoxypyridazin-3-yl)benzyl alcohol
- 4-(5,6-Dimethoxypyridazin-3-yl)benzylamine
Uniqueness
4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-(5,6-dimethoxypyridazin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-7-11(14-15-13(12)18-2)10-5-3-9(8-16)4-6-10/h3-8H,1-2H3 |
InChI Key |
UTVBJIXFRIHCSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1OC)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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